molecular formula C14H11N3O3 B11691015 2-nitro-N'-[(E)-phenylmethylidene]benzohydrazide

2-nitro-N'-[(E)-phenylmethylidene]benzohydrazide

Cat. No.: B11691015
M. Wt: 269.25 g/mol
InChI Key: WDBYUVIJXIVCNY-XNTDXEJSSA-N
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Description

2-nitro-N’-[(E)-phenylmethylidene]benzohydrazide is a compound that belongs to the class of hydrazones. Hydrazones are organic compounds characterized by the presence of the functional group R1R2C=NNH2. These compounds are related to ketones and aldehydes, where the oxygen atom is replaced by the –NNH2 group. Hydrazones are known for their versatility and exhibit a wide range of biological activities .

Preparation Methods

The synthesis of 2-nitro-N’-[(E)-phenylmethylidene]benzohydrazide typically involves the reaction of 2-nitrobenzohydrazide with benzaldehyde. This reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified .

The one-pot synthesis approach, which involves the reaction of phthalide, hydrazine hydrate, and aldehyde, can be adapted for the synthesis of various hydrazone derivatives, including 2-nitro-N’-[(E)-phenylmethylidene]benzohydrazide .

Chemical Reactions Analysis

2-nitro-N’-[(E)-phenylmethylidene]benzohydrazide undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The hydrazone moiety can be reduced to the corresponding hydrazine.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-nitro-N’-[(E)-phenylmethylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-nitro-N’-[(E)-phenylmethylidene]benzohydrazide involves its interaction with biological targets through its hydrazone moiety. The compound’s nucleophilicity allows it to participate in various biochemical reactions. It has been shown to exhibit antimicrobial activity by interfering with bacterial cell wall synthesis and antioxidant activity by scavenging free radicals .

Comparison with Similar Compounds

2-nitro-N’-[(E)-phenylmethylidene]benzohydrazide can be compared with other hydrazone derivatives, such as:

    Nifuroxazide: An intestinal antiseptic.

    Iproniazide: An anti-tubercular agent.

    Isocarboxazide: An antidepressant.

What sets 2-nitro-N’-[(E)-phenylmethylidene]benzohydrazide apart is its specific nitro substitution, which enhances its antimicrobial and antioxidant properties .

Properties

Molecular Formula

C14H11N3O3

Molecular Weight

269.25 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-2-nitrobenzamide

InChI

InChI=1S/C14H11N3O3/c18-14(12-8-4-5-9-13(12)17(19)20)16-15-10-11-6-2-1-3-7-11/h1-10H,(H,16,18)/b15-10+

InChI Key

WDBYUVIJXIVCNY-XNTDXEJSSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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